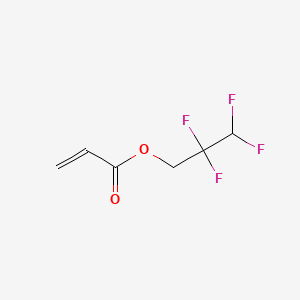

2,2,3,3-Tetrafluoropropyl acrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,3,3-tetrafluoropropyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F4O2/c1-2-4(11)12-3-6(9,10)5(7)8/h2,5H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJHZYSXJKREEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28497-83-8 | |

| Record name | 2-Propenoic acid, 2,2,3,3-tetrafluoropropyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28497-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10224331 | |

| Record name | 2,2,3,3-Tetrafluoropropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10224331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7383-71-3 | |

| Record name | 2,2,3,3-Tetrafluoropropyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7383-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3,3-Tetrafluoropropyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007383713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,3,3-Tetrafluoropropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10224331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3-tetrafluoropropyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of Fluorination in Acrylate Chemistry

An In-depth Technical Guide to the Chemical Properties and Applications of 2,2,3,3-Tetrafluoropropyl Acrylate

This compound (TFPA) is a fluorinated acrylic monomer that serves as a critical building block in the synthesis of advanced functional polymers. The incorporation of fluorine atoms into the propyl side chain imparts a unique combination of properties not found in conventional acrylate polymers. These properties, including high thermal stability, chemical inertness, low surface energy, and specific optical characteristics, are a direct consequence of the high electronegativity and strength of the carbon-fluorine bond.[1]

This guide offers a comprehensive overview of the chemical and physical properties of TFPA, its polymerization behavior, the characteristics of its corresponding polymer, and its applications. It is intended for researchers and scientists in polymer science, materials chemistry, and drug development who are interested in leveraging the unique attributes of fluorinated polymers.

Part 1: Core Chemical and Physical Properties of the Monomer

TFPA is a colorless liquid under standard conditions.[1] Its molecular structure, featuring a reactive acrylate group and a fluorinated tail, dictates its chemical behavior and the properties of the resulting polymers.

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2,2,3,3-tetrafluoropropyl prop-2-enoate | [2] |

| CAS Number | 7383-71-3 | [2] |

| Molecular Formula | C₆H₆F₄O₂ | [2] |

| Molecular Weight | 186.10 g/mol | [2] |

| InChIKey | VHJHZYSXJKREEE-UHFFFAOYSA-N | [2] |

| Synonyms | Acrylic Acid 2,2,3,3-Tetrafluoropropyl Ester | [3] |

Physicochemical Data

The physical properties of TFPA are crucial for its handling, storage, and polymerization.

| Property | Value | Source |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 124 °C | [4] |

| Density | 1.25 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.373 | |

| Flash Point | 46 °C (114.8 °F) - closed cup | |

| Melting Point | < 0 °C | [1] |

Spectroscopic Information

Spectroscopic data is essential for the identification and quality control of the monomer. Key spectral features are available from public databases.[2]

-

Infrared (IR) Spectroscopy : The IR spectrum will show characteristic peaks for the C=O stretch of the ester group (~1700 cm⁻¹), C=C stretch of the acrylate group, and strong C-F stretching bands.[2][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are used to confirm the structure. The proton NMR will show signals for the vinyl protons and the methylene protons adjacent to the ester and fluorinated groups. The ¹³C NMR provides detailed information on the carbon skeleton.[2][6]

-

Mass Spectrometry : Provides the molecular weight and fragmentation pattern, confirming the compound's identity.[7]

Part 2: Synthesis and Polymerization

The utility of TFPA lies in its ability to be polymerized into materials with desirable properties.

Monomer Synthesis

A common method for synthesizing acrylate monomers is through the esterification of acrylic acid or its derivatives with the corresponding alcohol. For TFPA, this involves the reaction of 2,2,3,3-tetrafluoropropanol with an acrylic acid source, typically in the presence of an acid catalyst.

Figure 1: Generalized synthesis pathway for this compound.

Polymerization of TFPA

TFPA can be polymerized through various radical polymerization techniques. The choice of method influences the polymer's molecular weight, dispersity, and architecture.

-

Conventional Free Radical Polymerization : This can be initiated using thermal initiators like AIBN or redox systems. It is a robust method but offers limited control over the polymer structure.[8]

-

Controlled Radical Polymerization : Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully applied to fluorinated methacrylates, a class of monomers similar to TFPA.[9][10] RAFT allows for the synthesis of polymers with well-defined molecular weights and low dispersity, and enables the creation of block copolymers.[9][10] The use of Lewis acids or specific solvents during RAFT polymerization can also influence the tacticity (stereochemistry) of the resulting polymer chain.[10]

Figure 2: Key stages of free-radical polymerization of TFPA.

Part 3: Poly(this compound) Properties and Applications

The homopolymer, poly(this compound) or P(TFPA), exhibits a range of valuable properties derived from its fluorinated side chains.

Physical and Thermal Properties of P(TFPA)

| Property | Value | Source |

| Form | Solid | |

| Refractive Index (n20/D) | 1.417 | |

| Glass Transition Temp. (Tg) | 68 °C - 74.2 °C | [9] |

| Solubility | Soluble in DMSO, NMP, THF, Methylene Chloride |

The polymer's fluorinated nature leads to excellent hydrophobic and oleophobic properties.[9] This low surface energy is highly sought after for creating repellent surfaces. Furthermore, fluoropolymers are known for their high thermal stability and chemical resistance.[1]

Applications

The unique combination of properties makes TFPA and its polymers valuable in several high-performance applications:

-

Coatings and Surface Modifiers : Due to its low surface energy, P(TFPA) is used in coatings to provide water and oil repellency, chemical resistance, and anti-fouling properties.

-

Optical Materials : The specific refractive index of fluorinated polymers makes them suitable for applications like optical fibers and anti-reflective coatings.[4]

-

Textile and Leather Finishing : Used as finishing agents to impart stain resistance and weatherproofing to fabrics and leather.[4]

-

Plastic Modifiers : Blending P(TFPA) with other polymers can enhance their surface properties, thermal stability, and chemical resistance.[4]

Part 4: Safety, Handling, and Experimental Protocols

Safety and Hazard Information

TFPA is classified as a hazardous material. Adherence to safety protocols is mandatory.

-

GHS Classification :

Handling and Storage

-

Handling : Work in a well-ventilated area or under a chemical fume hood.[11][12] Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12][13] Avoid breathing vapors.[11] Keep away from heat, sparks, and open flames.[11] Ground all equipment to prevent static discharge.[14][15]

-

Storage : Store in a cool, well-ventilated place in a tightly sealed container.[11][12] The monomer is often supplied with a stabilizer (like MEHQ) to prevent premature polymerization.[3]

Experimental Protocol: Solution Polymerization of TFPA

This protocol describes a representative lab-scale solution polymerization.

Materials:

-

This compound (TFPA) monomer

-

Azobisisobutyronitrile (AIBN) initiator

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Ethyl Acetate)

-

Reaction flask with condenser, magnetic stirrer, and nitrogen inlet

-

Precipitating solvent (e.g., Methanol or Hexane)

Procedure:

-

Setup : Assemble the reaction flask under a nitrogen atmosphere to create an inert environment.

-

Reagent Preparation : In the flask, dissolve a known amount of TFPA monomer in the anhydrous solvent.

-

Initiator Addition : Add the AIBN initiator to the solution (typically 0.1-1.0 mol% relative to the monomer).

-

Polymerization : Heat the reaction mixture to the appropriate temperature (e.g., 60-70 °C for AIBN) and stir. Monitor the reaction progress over several hours.

-

Isolation : After the desired time, cool the reaction mixture to room temperature.

-

Precipitation : Slowly pour the viscous polymer solution into a large excess of the stirred precipitating solvent. The polymer will precipitate as a solid.

-

Purification : Filter the precipitated polymer and wash it with fresh precipitating solvent to remove any unreacted monomer and initiator.

-

Drying : Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Polymer Characterization Workflow

Figure 3: Standard workflow for the characterization of synthesized P(TFPA).

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Millichip. (n.d.). Exploring 2,2,3,3-Tetrafluoropropyl Methacrylate: Properties and Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of poly(2,2,3,3-tetrafluoropropyl methacrylate). Retrieved from [Link]

-

Suzhou Hechuang Chemical Co., Ltd. (n.d.). 2,2,3,3-Tetrafluoropropyl methacrylate. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,2,2-Trifluoroethyl acrylate (CAS 407-47-6). Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of Acrylate and Methacrylate Block Copolymers Using Atom Transfer Radical Polymerization. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,3,3-Tetrafluoropropyl methacrylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Scientific.net. (2021). RAFT Polymerization of 2,2,3,3-Tetrafluoropropyl Methacrylate in the Presence of Lewis Acids. Retrieved from [Link]

-

Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Retrieved from [Link]

-

Regulations.gov. (2021). SAFETY DATA SHEET. Retrieved from [Link]

-

IUPAC. (n.d.). Two-dimensional NMR studies of acrylate copolymers. Retrieved from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. This compound | C6H6F4O2 | CID 81865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (stabilized with MEHQ) 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 4. 2,2,3,3-Tetrafluoropropyl methacrylate - Suzhou Hechuang Chemical Co., Ltd. [he-ch.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. publications.iupac.org [publications.iupac.org]

- 7. 2,2,3,3-Tetrafluoropropyl methacrylate | C7H8F4O2 | CID 123515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. researchgate.net [researchgate.net]

- 10. RAFT Polymerization of 2,2,3,3-Tetrafluoropropyl Methacrylate in the Presence of Lewis Acids | Scientific.Net [scientific.net]

- 11. Page loading... [wap.guidechem.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. fishersci.com [fishersci.com]

2,2,3,3-Tetrafluoropropyl acrylate CAS number 7383-71-3

An In-depth Technical Guide to 2,2,3,3-Tetrafluoropropyl Acrylate (CAS: 7383-71-3)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (TFPA), a fluorinated monomer identified by CAS number 7383-71-3. TFPA is a critical building block in polymer chemistry, prized for its ability to impart unique and valuable properties to materials. The incorporation of fluorine atoms into the polymer backbone results in materials with low surface energy, high hydrophobicity, excellent chemical resistance, and specific optical properties.[1] This document serves as an in-depth resource for researchers, scientists, and professionals in materials science and drug development, detailing the monomer's physicochemical properties, synthesis, polymerization behavior, and key applications. We will explore the causality behind its performance characteristics and provide validated protocols for its use.

Introduction to a Versatile Fluorinated Monomer

This compound (TFPA) is an acrylate ester monomer featuring a tetrafluorinated propyl group. Its chemical structure, C₆H₆F₄O₂, combines a polymerizable acrylate functional group with a fluorinated alkyl chain.[2] This unique combination is the source of its utility. The strong carbon-fluorine bonds and the high electronegativity of fluorine atoms are responsible for the desirable properties of its corresponding polymers, including thermal stability and chemical inertness.[3][4] These polymers are integral to the development of advanced materials for high-performance coatings, specialized adhesives, and innovative biomedical applications.[5][6] This guide will elucidate the fundamental chemistry and practical applications of this important monomer.

Physicochemical Properties of TFPA

Understanding the fundamental physical and chemical properties of TFPA is crucial for its handling, storage, and application in polymerization processes. The presence of four fluorine atoms significantly influences its boiling point, density, and refractive index compared to its non-fluorinated analogs.

| Property | Value | Source(s) |

| CAS Number | 7383-71-3 | [2][7] |

| Molecular Formula | C₆H₆F₄O₂ | [2][5] |

| Molecular Weight | 186.10 g/mol | [2][5] |

| Appearance | Colorless, clear liquid | [8] |

| Density | 1.254 - 1.317 g/cm³ at 20-25 °C | [5][7][9] |

| Boiling Point | 132-134 °C at atmospheric pressure | [5][9][10] |

| 75 °C at 100 mmHg | [11] | |

| 48 °C at 30 Torr | [7] | |

| Refractive Index (n20/D) | 1.365 | [9] |

| Flash Point | 106 °C (lit.) | [11] |

| IUPAC Name | 2,2,3,3-tetrafluoropropyl prop-2-enoate | [2] |

Synthesis and Purification of TFPA

The primary industrial synthesis of this compound is achieved through the direct esterification of acrylic acid with 2,2,3,3-tetrafluoropropanol. This reaction is typically catalyzed by a strong acid and driven to completion by the removal of water. Optimized conditions can lead to yields as high as 75%.[5]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a representative procedure for the synthesis of TFPA.

Materials:

-

2,2,3,3-Tetrafluoropropanol (1.0 eq)

-

Acrylic acid (1.1 eq)

-

p-Toluenesulfonic acid (catalyst, 0.02 eq)

-

Hydroquinone (polymerization inhibitor, 200 ppm)

-

Toluene (solvent)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Setup: Assemble a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer.

-

Charging Reactants: To the flask, add toluene, 2,2,3,3-tetrafluoropropanol, acrylic acid, p-toluenesulfonic acid, and hydroquinone.

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected.

-

Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Purification: Remove the toluene solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure this compound.

Polymerization and Polymer Properties

TFPA readily undergoes free-radical polymerization due to its acrylate functionality, forming poly(this compound), or p(TFPA). The polymerization can be initiated using thermal initiators like azobisisobutyronitrile (AIBN) or redox systems. Advanced techniques such as Atom Transfer Radical Polymerization (ATRP) can also be employed for controlled polymerization, enabling the synthesis of well-defined polymer architectures.[12][13]

The resulting polymer, p(TFPA), exhibits a unique set of properties directly attributable to its fluorinated side chains.

-

Hydrophobicity: The low surface energy of the fluorinated groups leads to excellent water repellency.[1][6] The water contact angle on surfaces coated with fluorinated polyacrylates can be significantly high, often exceeding 100 degrees.[6][14]

-

Low Refractive Index: Fluoropolymers are known for their low refractive indices compared to conventional polymers like PMMA or polycarbonate.[15] The refractive index for most fluoropolymers is in the range of 1.30 to 1.45.[15] The methacrylate analog polymer, p(TFPMA), has a reported refractive index of 1.417. This property is highly valuable for optical applications, such as anti-reflective coatings and plastic optical fibers.[15][16]

-

Thermal Stability: The C-F bond is stronger than the C-H bond, contributing to enhanced thermal stability in fluoropolymers.[17] While specific data for p(TFPA) is limited, its methacrylate counterpart, p(TFPMA), shows a glass transition temperature (Tg) of approximately 68-74 °C.[18]

-

Chemical Resistance: The fluorine atoms effectively shield the polymer backbone from chemical attack, resulting in high resistance to a wide range of solvents and corrosive agents.[3]

Key Applications in Research and Industry

The distinct properties of p(TFPA) make it a material of choice for several advanced applications.

-

High-Performance Coatings: TFPA is used to formulate coatings with low surface energy, leading to surfaces that are hydrophobic, oleophobic, and self-cleaning.[1] These are applied in textiles, architectural finishes, and protective films for electronics.[16]

-

Optical Materials: The low refractive index and high optical clarity of p(TFPA) make it an excellent candidate for anti-reflective coatings on lenses and solar panels, as well as for the core or cladding of plastic optical fibers.[15][16]

-

Biomedical and Drug Development: The biocompatibility and chemical inertness of fluoropolymers are advantageous for medical applications.[5][17] p(TFPA) and its copolymers are investigated for use in drug delivery systems, coatings for medical implants and devices to reduce biofouling, and as components in contact lenses.[5]

-

Adhesives and Sealants: As a monomer in copolymer formulations, TFPA can enhance the thermal stability and chemical resistance of specialty adhesives and sealants used in harsh environments.[5]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential. It is classified as a flammable liquid and vapor and can cause skin, eye, and respiratory irritation.[2][8]

-

GHS Hazard Classifications: Flammable Liquid 3, Skin Irritation 2, Eye Irritation 2, Specific Target Organ Toxicity (Single Exposure) 3.[2]

-

Handling: Work in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames.[8][11][19] Ground and bond containers during transfer to prevent static discharge.[11]

-

Storage: Store in a cool, well-ventilated place, away from ignition sources.[11] Keep the container tightly closed.[8] TFPA is often supplied with a polymerization inhibitor, such as MEHQ (monomethyl ether of hydroquinone), to ensure stability during storage.[8]

Conclusion

This compound is a highly functional monomer that provides a direct pathway to advanced fluorinated polymers. Its unique combination of a polymerizable acrylate group and a fluorinated side chain allows for the creation of materials with exceptional hydrophobicity, low refractive index, and high stability. These properties are being leveraged by researchers and engineers to develop next-generation coatings, optical components, and biomedical devices. This guide has provided the core technical knowledge required to understand and effectively utilize this versatile chemical in scientific and industrial applications.

References

-

Exploring 2,2,3,3-Tetrafluoropropyl Methacrylate: Properties and Applications. (n.d.). Geshem. Retrieved January 17, 2026, from [Link]

-

Optical Clarity of Fluoropolymers. (n.d.). Thomasnet. Retrieved January 17, 2026, from [Link]

-

Study on Preparation and Surface Properties of Fluorinated Acrylate Hydrophobic Polymer Film. (n.d.). Scientific.Net. Retrieved January 17, 2026, from [Link]

-

Insights into hydrophobic (meth)acrylate polymers as coating for slow-release fertilizers to reduce nutrient leaching. (2024). RSC Publishing. Retrieved January 17, 2026, from [Link]

-

Effects of Fluorine Atoms Amount and Fluorinated Acrylic Chain Length Chemically Attached to Hydroxyl Groups on the Hydrophobic Properties of Cotton Fabrics. (2017). Walsh Medical Media. Retrieved January 17, 2026, from [Link]

-

This compound | C6H6F4O2. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Synthesis of poly(2,2,3,3-tetrafluoropropyl methacrylate). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

This compound. (n.d.). CAS Common Chemistry. Retrieved January 17, 2026, from [Link]

-

Understanding Fluoropolymers. (2019). AZoM. Retrieved January 17, 2026, from [Link]

-

Refractive index of (C2ClF3)n (Polychlorotrifluoroethylene, PCTFE). (n.d.). Filmetrics. Retrieved January 17, 2026, from [Link]

-

Control of Fluoropolymer Crystallinity for Flexible, Transparent Optical Thin Films with Low Refractive Indexes. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]

-

Influence of Fluorine-Containing Monomer Content on the Hydrophobic and Transparent Properties of Nanohybrid Silica Polyacrylate Coating Materials. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Effects of Fluorine Atoms Amount and Fluorinated Acrylic Chain Length Chemically Attached to Hydroxyl Groups on the Hydrophobic Properties of Cotton Fabrics. (2017). DR-NTU, Nanyang Technological University. Retrieved January 17, 2026, from [Link]

-

2,2,3,3-Tetrafluoropropyl methacrylate | C7H8F4O2. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Synthesis and Characterization of Poly(2,2,3,3-Tetrafluoropropyl Methacrylate) and Its Copolymers with Methyl Methacrylate. (1990). Chemical Journal of Chinese Universities. Retrieved January 17, 2026, from [Link]

-

chemical label 2,2,3,3-tetrafluoropropyl methacrylate. (n.d.). fishersci.se. Retrieved January 17, 2026, from [Link]

-

RAFT Polymerization of 2,2,3,3-Tetrafluoropropyl Methacrylate in the Presence of Lewis Acids. (2021). Scientific.net. Retrieved January 17, 2026, from [Link]

-

2,2,3,3-Tetrafluoropropyl methacrylate. (n.d.). Suzhou Hechuang Chemical Co., Ltd. Retrieved January 17, 2026, from [Link]

-

Controlled polymerization of 2,3,5,6-tetrafluorophenyl methacrylate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Thermodynamic characterization of poly(2,2,3,3,3-pentafluoropropyl methacrylate). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

2, 2, 3, 3-Tetrafluoropropyl methacrylate, min 97%, 100 grams. (n.d.). Aladdin-Scientific. Retrieved January 17, 2026, from [Link]

-

Synthesis of Acrylate and Methacrylate Block Copolymers Using Atom Transfer Radical Polymerization. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]

-

Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. (2014). Springer. Retrieved January 17, 2026, from [Link]

Sources

- 1. Insights into hydrophobic (meth)acrylate polymers as coating for slow-release fertilizers to reduce nutrient leaching - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00573B [pubs.rsc.org]

- 2. This compound | C6H6F4O2 | CID 81865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. This compound | 7383-71-3 [chemicalbook.com]

- 10. 7383-71-3 | CAS DataBase [m.chemicalbook.com]

- 11. guidechem.com [guidechem.com]

- 12. researchgate.net [researchgate.net]

- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 14. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 15. cdn.thomasnet.com [cdn.thomasnet.com]

- 16. 2,2,3,3-Tetrafluoropropyl methacrylate - Suzhou Hechuang Chemical Co., Ltd. [he-ch.com]

- 17. azom.com [azom.com]

- 18. researchgate.net [researchgate.net]

- 19. chemicalbook.com [chemicalbook.com]

A Professional's Guide to the Safe Handling of 2,2,3,3-Tetrafluoropropyl Acrylate

This guide provides an in-depth technical overview of the safety, handling, and emergency response protocols for 2,2,3,3-Tetrafluoropropyl Acrylate (CAS RN: 7383-71-3). Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety procedures, ensuring a self-validating system of laboratory practice. The protocols herein are grounded in authoritative data to foster a culture of safety and scientific integrity.

Core Chemical Profile and Physicochemical Properties

This compound is a fluorinated acrylic monomer. The presence of the tetrafluoropropyl group imparts unique properties to polymers synthesized from it, but it also dictates specific safety considerations. Understanding its physical and chemical nature is the foundation of its safe use. For instance, its classification as a flammable liquid necessitates stringent control of ignition sources.

| Property | Value | Source |

| CAS Number | 7383-71-3 | |

| Molecular Formula | C₆H₆F₄O₂ | |

| Molecular Weight | 186.11 g/mol | |

| Appearance | Colorless to almost colorless clear liquid | |

| Purity | >98.0% (GC) | |

| Common Stabilizer | Monomethyl ether hydroquinone (MEHQ) | |

| Storage Temperature | Refrigerated (0-10°C) |

Hazard Identification and Risk Assessment

According to the Globally Harmonized System (GHS), this compound is classified with multiple hazards that demand respect and careful management. The primary risks involve flammability, skin and eye irritation, and respiratory effects.[1]

| Hazard Class | GHS Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor.[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][2] |

Expert Analysis of Hazards:

-

Flammability: The vapor of this liquid can form an ignitable mixture with air. The risk is not just from open flames; static discharge or hot surfaces can also serve as ignition sources.[3] This is why grounding and bonding are not merely suggestions but critical safety steps during transfer.

-

Reactivity and Sensitization: Like many acrylates, this monomer can undergo hazardous polymerization if exposed to excessive heat, contamination, or direct sunlight.[4] While not classified as a sensitizer in the primary search results, contact with skin may cause cross-allergic reactions in individuals already sensitized to other acrylates.[4] The presence of a stabilizer like MEHQ is crucial, and its effectiveness depends on the presence of dissolved oxygen; therefore, storing under an inert atmosphere is contraindicated.[5]

-

Irritation: The chemical's irritant nature to the skin, eyes, and respiratory tract is a primary health concern.[1][2] This necessitates the use of robust engineering controls (fume hoods) and a comprehensive suite of personal protective equipment (PPE).

Core Safety Protocols: From Storage to Use

A self-validating safety protocol is one where each step is a logical consequence of the chemical's inherent properties. The following workflows are designed with this principle in mind.

Storage and Handling Protocol

Causality: To prevent accidental ignition and unwanted polymerization while ensuring chemical stability.

Step-by-Step Methodology:

-

Receipt and Inspection: Upon receipt, inspect the container for damage. Ensure the cap is tightly sealed.

-

Storage Location: Store the container in a designated, refrigerated (0-10°C), and well-ventilated flammable materials storage cabinet or area. This area must be free of ignition sources and incompatible materials, particularly strong oxidizing agents.[2][6]

-

Preparation for Use: Before handling, allow the container to warm to room temperature in a fume hood to prevent moisture condensation on the container, which could introduce contaminants. Assemble all necessary PPE and handling equipment.

-

Chemical Transfer:

-

Work exclusively within a certified chemical fume hood to control vapor exposure.[4]

-

When transferring from a larger container, ensure both the source and receiving containers are grounded and bonded to prevent static electricity buildup.[3]

-

Use only non-sparking tools for opening and closing containers.[3]

-

-

Post-Handling:

-

Tightly close the container immediately after use.

-

Wipe down the exterior of the container and the work area to remove any residual contamination.

-

Return the chemical to its designated storage location.

-

Wash hands and any exposed skin thoroughly after handling.[2]

-

Personal Protective Equipment (PPE) Specification

Causality: To create an effective barrier against the primary exposure routes: inhalation, dermal, and ocular.

| Protection Type | Specification | Rationale and Compliance Standard |

| Hand Protection | Nitrile rubber gloves (minimum thickness 0.11 mm for splash protection).[4] | Provides a chemical-resistant barrier. Per 29 CFR 1910.138, gloves must be selected based on the specific chemical and task.[2] |

| Eye Protection | Chemical splash-proof goggles or a full-face shield.[2][4] | Protects against splashes that can cause serious eye irritation. Complies with 29 CFR 1910.133.[2] |

| Skin/Body Protection | Flame-retardant laboratory coat and closed-toe shoes. | Protects skin from accidental contact and provides a layer of protection from fire hazards. |

| Respiratory Protection | Not required if handled in a functional fume hood. For spill cleanup or in case of ventilation failure, use a NIOSH-approved respirator with an organic vapor cartridge.[2][4] | Prevents inhalation of irritating vapors. Complies with 29 CFR 1910.134.[2] |

Emergency Response Workflows

Rapid and correct response to an emergency can significantly mitigate harm. The following protocols and diagrams outline the critical decision-making process.

Exposure and First Aid Protocol

Causality: To minimize injury from accidental exposure by providing immediate and appropriate care.

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][3]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][4] If skin irritation occurs, seek medical advice.[4]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[2][3] Seek immediate medical attention.

Caption: Emergency first aid response workflow.

Spill and Leak Management

Causality: To safely contain and neutralize a chemical spill while protecting personnel and the environment.

Step-by-Step Spill Cleanup Protocol:

-

Assess and Isolate: Assess the spill size and immediately alert others. Evacuate all non-essential personnel from the area.[2]

-

Control Vapors and Ignition Sources: Turn off all ignition sources (hot plates, equipment). Ensure ventilation is adequate, preferably within a fume hood.

-

Don PPE: Wear the full suite of PPE as specified in Section 3.2, including respiratory protection if the spill is large or ventilation is poor.

-

Containment: Prevent the spill from spreading or entering drains by creating a dike around it with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand).[2][3]

-

Absorption and Collection: Carefully cover and absorb the spill with the inert material. Once absorbed, use non-sparking tools to collect the material and place it into a suitable, labeled, and closed container for hazardous waste disposal.[3][7]

-

Decontamination: Clean the spill area thoroughly with soap and water.[5]

-

Disposal: Dispose of the contaminated absorbent material and any contaminated PPE as hazardous waste in accordance with all local, state, and federal regulations.[3]

Caption: Step-by-step spill response protocol.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[3]

-

Unsuitable Media: Do not use a solid stream of water as it may scatter and spread the fire.

-

Specific Hazards: The liquid is flammable. Vapors can travel to an ignition source and flash back. During a fire, hazardous decomposition products such as carbon oxides and hydrogen fluoride may be generated.[2]

-

Protective Actions: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[3]

References

-

SAFETY DATA SHEET - IRR 1062. (2021). Regulations.gov. Retrieved from [Link]

-

2,2,3,3-Tetrafluoropropyl methacrylate | C7H8F4O2 | CID 123515. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. 2,2,3,3-Tetrafluoropropyl methacrylate | C7H8F4O2 | CID 123515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synquestlabs.com [synquestlabs.com]

- 3. Page loading... [wap.guidechem.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. download.basf.com [download.basf.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. spectrumchemical.com [spectrumchemical.com]

An In-Depth Technical Guide to the Thermal Stability of Poly(2,2,3,3-Tetrafluoropropyl Acrylate)

Abstract

This technical guide provides a comprehensive overview of the thermal stability of poly(2,2,3,3-tetrafluoropropyl acrylate) (pTFPMA), a fluorinated polymer of significant interest for applications demanding high performance under thermal stress. This document delves into the synthesis, structural characteristics, and inherent thermal properties of pTFPMA. A detailed examination of the mechanisms of thermal degradation is presented, supported by established principles for poly(alkyl methacrylates) and the unique influence of fluorination. This guide also outlines detailed, field-proven experimental protocols for the characterization of thermal stability, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), equipping researchers and professionals in drug development and material science with the necessary knowledge to evaluate and utilize this advanced polymer.

Introduction: The Rationale for Fluorination in Advanced Polyacrylates

Poly(alkyl acrylates) are a cornerstone of modern polymer science, finding application in a vast array of fields from biomedical devices to high-performance coatings. The targeted modification of their chemical structure is a key strategy in tailoring their properties for specific, demanding applications. The incorporation of fluorine into the polymer backbone represents a particularly powerful approach to enhancing material performance. The high electronegativity and strength of the carbon-fluorine bond impart a range of desirable attributes, including chemical inertness, hydrophobicity, and, most pertinently to this guide, enhanced thermal stability.[1]

Poly(this compound) is a member of this class of fluorinated polymers, offering a unique combination of a flexible acrylate backbone with the stabilizing influence of a tetrafluoropropyl side chain. This structure makes it a compelling candidate for applications where resistance to thermal degradation is paramount. This guide will provide a detailed exploration of the thermal characteristics of pTFPMA, offering both theoretical understanding and practical methodologies for its analysis.

Synthesis and Structural Characteristics of pTFPMA

A foundational understanding of the synthesis of pTFPMA is crucial, as the polymerization method can influence the polymer's microstructure and, consequently, its thermal stability.

Synthesis of the this compound Monomer

The monomer, this compound, is the essential building block for the polymer. Its chemical structure is presented in Figure 1.

Figure 1: Chemical structure of the this compound monomer.

Polymerization of TFPMA

pTFPMA can be synthesized through various polymerization techniques, with suspension and controlled radical polymerization methods such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization being common. The choice of method impacts the molecular weight and polydispersity of the resulting polymer, which in turn can affect its thermal properties.

The generalized polymerization reaction is illustrated below:

Figure 2: Generalized polymerization scheme for pTFPMA.

Thermal Properties and Degradation Mechanisms

The thermal stability of a polymer is a critical parameter for its application, defining the temperature range within which it can function without significant loss of its physical and chemical properties.

Glass Transition Temperature (Tg)

The glass transition temperature (Tg) is a key thermal characteristic of an amorphous polymer, marking the transition from a rigid, glassy state to a more flexible, rubbery state. For pTFPMA, the Tg is typically observed in the range of 68-74.2°C. This property is important as it dictates the upper service temperature for applications where mechanical rigidity is required.

Thermal Degradation Profile

For comparison, poly(methyl methacrylate) (PMMA), a common non-fluorinated acrylate, typically undergoes a multi-stage degradation process, with an initial stage between 180-350°C due to the scission of weak bonds, followed by a main degradation step between 350-400°C involving random chain scission and depropagation.[2] The introduction of fluorine is known to enhance thermal stability.[1]

Table 1: Comparative Thermal Degradation Parameters of pTFPMA and Related Polymers (Illustrative)

| Polymer | Onset Degradation Temp. (°C) | Temp. of Max. Degradation Rate (°C) | Degradation Mechanism |

| Poly(methyl methacrylate) (PMMA) | ~280-300 | ~360-380 | Depolymerization |

| Poly(this compound) (pTFPMA) | >300 (estimated) | >380 (estimated) | Primarily Depolymerization |

| Poly(2,2,3,3,3-pentafluoropropyl methacrylate) | Higher than pTFPMA (estimated) | Higher than pTFPMA (estimated) | Primarily Depolymerization |

Note: The values for pTFPMA are estimations based on the known stabilizing effect of fluorine and data from similar fluorinated polymers. Specific experimental values should be determined for any given sample.

Mechanism of Thermal Degradation

The thermal degradation of poly(alkyl methacrylates) is well-understood to proceed primarily through a depolymerization mechanism, which is essentially the reverse of the polymerization process.[3] This process is initiated by chain scission, followed by "unzipping" of the polymer chain to yield the constituent monomer.

Figure 3: Proposed thermal degradation pathway for pTFPMA.

The primary degradation product of pTFPMA is therefore expected to be the this compound monomer. Minor amounts of other by-products, such as carbon dioxide and carbon monoxide, may also be formed at higher temperatures.[1] The strong carbon-fluorine bonds in the side chain are not typically cleaved during the initial stages of thermal degradation.

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability of pTFPMA, a combination of thermal analysis techniques should be employed. The following protocols are based on industry-standard practices and are designed to yield reliable and reproducible data.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and degradation profile of pTFPMA by measuring mass loss as a function of temperature.

Methodology:

-

Instrument Preparation:

-

Ensure the TGA instrument is calibrated for both temperature and mass.

-

Select an inert atmosphere, typically high-purity nitrogen, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the pTFPMA sample into a clean, tared TGA pan (platinum or alumina pans are recommended).

-

Ensure the sample is representative of the bulk material.

-

-

Experimental Program:

-

Equilibrate the sample at a low temperature (e.g., 30°C) for a few minutes to ensure thermal stability before the analysis begins.

-

Heat the sample from the starting temperature to a final temperature (e.g., 600-800°C) at a constant heating rate. Common heating rates are 10°C/min or 20°C/min. Multiple heating rates can be used for kinetic studies.[4]

-

Continuously record the sample mass and temperature throughout the experiment.

-

-

Data Analysis:

-

Plot the sample mass (or weight percent) as a function of temperature to obtain the TGA curve.

-

Determine the onset temperature of degradation (the temperature at which significant mass loss begins).

-

Calculate the first derivative of the TGA curve to obtain the derivative thermogravimetric (DTG) curve. The peak of the DTG curve corresponds to the temperature of the maximum rate of degradation (Tmax).[5]

-

Determine the residual mass at the end of the experiment.

-

Figure 4: Workflow for Thermogravimetric Analysis of pTFPMA.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of pTFPMA.

Methodology:

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

-

Use an inert atmosphere (e.g., nitrogen) with a constant flow rate.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the pTFPMA sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

-

Experimental Program:

-

Employ a heat-cool-heat cycle to erase the thermal history of the sample.

-

First Heating Scan: Heat the sample from a low temperature (e.g., 0°C) to a temperature above the expected Tg (e.g., 120°C) at a constant rate (e.g., 10°C/min).

-

Cooling Scan: Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min).

-

Second Heating Scan: Heat the sample again through the transition region at the same rate as the first heating scan.

-

-

-

Data Analysis:

-

Analyze the data from the second heating scan to determine the Tg. The glass transition is observed as a step-like change in the heat flow curve.

-

Conclusion

Poly(this compound) exhibits enhanced thermal stability compared to its non-fluorinated counterparts, a direct consequence of the incorporation of fluorine into its structure. The primary mechanism of its thermal degradation is depolymerization, yielding the parent monomer as the main product. A thorough understanding and characterization of its thermal properties, particularly the glass transition temperature and the degradation profile, are essential for its effective implementation in high-performance applications. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to accurately assess the thermal stability of pTFPMA and other advanced polymers.

References

-

Han, J. W., et al. (2023). Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals. PubMed Central. [Link]

-

Czech, Z., & Kowalczyk, A. (2014). Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. Journal of Thermal Analysis and Calorimetry, 118(2), 1157-1163. [Link]

-

Li, W., et al. (2018). Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization. National Institutes of Health. [Link]

-

Panagiotou, A., et al. (2010). Thermodynamic characterization of poly(2,2,3,3,3-pentafluoropropyl methacrylate). Journal of Polymer Science Part B: Polymer Physics, 48(16), 1826-1833. [Link]

-

Wang, H., et al. (2012). Synthesis of poly(2,2,3,3-tetrafluoropropyl methacrylate). Advanced Materials Research, 550-553, 118-121. [Link]

-

Kandare, E., et al. (2006). Thermal Stability and Degradation Kinetics of Poly(methyl Methacrylate)/Layered Copper Hydroxy Methacrylate Composites. e-Publications@Marquette. [Link]

-

Coskun, M., et al. (2003). Thermal degradation behaviour of poly[(2-hydroxy-3-phenoxy)propyl methacrylate] and poly[(2-hydroxy-3-tetrahydrofurfuryloxy)propyl methacrylate]. Polymer Degradation and Stability, 81(2), 333-339. [Link]

-

Demirelli, K., et al. (2002). Investigation of the thermal decomposition of poly(2-hydroxypropyl methacrylate). Polymer Degradation and Stability, 78(2), 333-339. [Link]

-

Galka, P., et al. (2013). Thermogravimetric analysis of thermal stability of poly(methyl methacrylate) films modified with photoinitiators. Journal of Thermal Analysis and Calorimetry, 113(1), 123-130. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. polychemistry.com [polychemistry.com]

- 4. Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epublications.marquette.edu [epublications.marquette.edu]

An In-Depth Technical Guide to the Refractive Index of Poly(2,2,3,3-Tetrafluoropropyl Acrylate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the refractive index of poly(2,2,3,3-tetrafluoropropyl acrylate) [poly(TFPA)], a fluorinated polymer of significant interest for advanced optical applications. The document delves into the fundamental principles governing the refractive index of fluoropolymers, details robust methodologies for its measurement, and presents available data for poly(TFPA) and related materials. Furthermore, this guide offers a detailed protocol for the synthesis of poly(TFPA) via free-radical polymerization, enabling researchers to produce the material for their own investigations. The content is structured to provide not just procedural steps but also the scientific rationale behind them, ensuring a deep understanding of the subject matter for researchers, scientists, and professionals in drug development and other advanced material science fields.

Introduction: The Significance of Low Refractive Index Fluoropolymers

In the realm of advanced materials, fluoropolymers occupy a unique and critical space, largely due to their exceptionally low refractive indices. The refractive index (RI), a fundamental optical property, quantifies the bending of light as it passes from one medium to another.[1] For many sophisticated applications, particularly in optics and photonics, materials with a low refractive index are not just advantageous but essential.[1] The incorporation of fluorine, the most electronegative element, into a polymer backbone significantly lowers its polarizability, which in turn reduces the refractive index.[2]

Poly(this compound), or poly(TFPA), is a prime example of a fluorinated acrylate polymer that leverages this principle. Its structure, featuring a tetrafluorinated propyl group, imparts a desirable combination of a low refractive index, high optical transparency, and the processability characteristic of acrylic polymers. These properties make poly(TFPA) a compelling candidate for a range of applications, including anti-reflective coatings, optical fibers, waveguides, and encapsulation of sensitive optical components.[1] In the context of drug development and life sciences, low-refractive-index polymers are finding utility in advanced imaging techniques, microfluidic devices, and as components of biosensors where precise control over light interaction is paramount.

This guide will provide a detailed exploration of the refractive index of poly(TFPA), from its theoretical underpinnings to practical synthesis and measurement.

Synthesis of Poly(this compound): A Practical Protocol

The ability to synthesize poly(TFPA) in a controlled manner is crucial for its characterization and application. While various polymerization techniques exist, free-radical polymerization offers a robust and accessible method for producing high-quality poly(TFPA). The following protocol details a solution polymerization approach.

Experimental Protocol: Solution Polymerization of this compound

Materials:

-

This compound (TFPA) monomer (purified to remove inhibitors)

-

Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

-

Anhydrous toluene (or other suitable solvent such as ethyl acetate)

-

Methanol (for precipitation)

-

Nitrogen or Argon gas (for inert atmosphere)

-

Standard glassware for organic synthesis (Schlenk flask, condenser, magnetic stirrer, etc.)

Procedure:

-

Monomer Purification: The TFPA monomer should be purified to remove any inhibitors (like hydroquinone) that are typically added for storage. This can be achieved by passing the monomer through a column of basic alumina or by washing with an aqueous NaOH solution followed by drying over anhydrous magnesium sulfate.

-

Reaction Setup: A Schlenk flask equipped with a magnetic stir bar and a reflux condenser is assembled and flame-dried under vacuum to remove any adsorbed moisture. The flask is then allowed to cool to room temperature under a positive pressure of inert gas (nitrogen or argon).

-

Reagent Addition:

-

In a typical procedure, the purified TFPA monomer is added to the Schlenk flask.

-

Anhydrous toluene is then added to achieve a desired monomer concentration (e.g., 2 M).

-

The initiator, AIBN, is added to the solution. The amount of initiator will determine the final molecular weight of the polymer; a typical monomer-to-initiator ratio is in the range of 100:1 to 500:1.

-

-

Degassing: The reaction mixture is thoroughly degassed to remove dissolved oxygen, which can inhibit free-radical polymerization. This is typically done by subjecting the sealed flask to three freeze-pump-thaw cycles.

-

Polymerization: After degassing, the flask is backfilled with inert gas and immersed in a preheated oil bath at a temperature sufficient to decompose the AIBN initiator (typically 60-70 °C). The reaction is allowed to proceed with vigorous stirring for a predetermined time (e.g., 6-24 hours).

-

Polymer Isolation: The polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then isolated by precipitation into a large excess of a non-solvent, such as methanol.

-

Purification and Drying: The precipitated polymer is collected by filtration, redissolved in a small amount of a suitable solvent (e.g., tetrahydrofuran or acetone), and reprecipitated into methanol. This process is repeated two to three times to ensure the removal of any unreacted monomer and initiator residues. The final polymer is dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The exclusion of oxygen is critical because it can react with the propagating radical chains, leading to termination and the formation of undesirable byproducts.

-

Initiator Choice: AIBN is a common and reliable thermal initiator that decomposes at a predictable rate at moderate temperatures, providing a controlled initiation of the polymerization.

-

Solution Polymerization: This method allows for good control over the reaction temperature and viscosity of the polymerization medium.

-

Precipitation: This is an effective method for separating the high molecular weight polymer from the low molecular weight monomer and initiator.

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of poly(this compound).

The Refractive Index of Poly(this compound)

The refractive index of a polymer is inherently linked to the refractive index of its constituent monomer, although it is not identical.[3] The process of polymerization generally leads to an increase in density as the monomer units are converted into a more compact polymer structure, which in turn increases the refractive index.[3]

The refractive index of the This compound monomer is reported to be 1.365 (n20/D). It is a general observation that the refractive index of a polymer is slightly higher than that of its corresponding monomer.

For a closely related polymer, poly(2,2,3,3-tetrafluoropropyl methacrylate) , the refractive index is reported as 1.417 (n20/D).[4][5] The primary structural difference between the acrylate and methacrylate polymers is the presence of a methyl group on the alpha-carbon of the methacrylate repeating unit. This methyl group contributes to a slightly higher molar refractivity and can influence chain packing, generally leading to a slightly higher refractive index in polymethacrylates compared to their polyacrylate counterparts.

Based on these considerations, the refractive index of poly(this compound) is estimated to be in the range of 1.39 to 1.41 . An experimental determination is necessary to ascertain the precise value.

Table of Refractive Indices for Relevant Compounds

| Compound | Refractive Index (n20/D) | Source(s) |

| This compound (Monomer) | 1.365 (lit.) | ChemicalBook |

| Poly(2,2,3,3-Tetrafluoropropyl Methacrylate) | 1.417 (lit.) | Sigma-Aldrich[4][5] |

| Poly(this compound) (Estimated) | 1.39 - 1.41 | Estimation |

| Poly(methyl methacrylate) | ~1.49 | Various Sources |

| Poly(tetrafluoroethylene) (Teflon) | ~1.35 | Various Sources |

Methodologies for Refractive Index Measurement

Accurate determination of the refractive index of a polymer is crucial for its application in optical devices. Two primary techniques are commonly employed for this purpose: Abbe refractometry for bulk samples and ellipsometry for thin films.

Abbe Refractometry

The Abbe refractometer is a classic and widely used instrument for measuring the refractive index of liquids and solids. Its operation is based on the principle of determining the critical angle of total internal reflection.

Principle of Operation:

A thin film of the polymer solution or a solid polymer film is placed between two prisms of the refractometer. Light is passed through the sample and into a high-refractive-index prism. The angle at which total internal reflection occurs (the critical angle) is dependent on the refractive index of the sample. By measuring this critical angle, the instrument can directly calculate and display the refractive index of the sample.

Experimental Protocol for Abbe Refractometry:

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Sample Preparation:

-

For Polymer Solutions: Prepare a solution of the poly(TFPA) in a suitable solvent (e.g., acetone or tetrahydrofuran) at a known concentration.

-

For Solid Films: A thin, optically clear film of the polymer can be cast from solution onto a flat substrate.

-

-

Measurement:

-

Apply a small amount of the polymer solution or the solid film onto the prism of the refractometer.

-

Close the prism assembly and ensure good optical contact.

-

Adjust the light source and the eyepiece to observe a clear boundary between the light and dark fields.

-

Align the boundary with the crosshairs in the eyepiece.

-

Read the refractive index value from the instrument's scale.

-

-

Temperature Control: The refractive index is temperature-dependent. Therefore, it is crucial to maintain a constant temperature during the measurement, typically using a circulating water bath connected to the refractometer.

Ellipsometry

Ellipsometry is a highly sensitive, non-destructive optical technique for characterizing thin films. It measures the change in the polarization of light upon reflection from a sample surface.

Principle of Operation:

Linearly polarized light is directed onto the surface of the polymer film at a known angle of incidence. The reflection from the film causes a change in the polarization of the light, which becomes elliptically polarized. By analyzing the properties of this elliptically polarized light, one can determine the thickness and the refractive index of the film with high precision.

Experimental Protocol for Ellipsometry:

-

Sample Preparation: A thin, uniform film of poly(TFPA) is prepared on a reflective substrate, typically a silicon wafer. This can be achieved by spin-coating a solution of the polymer.

-

Instrument Setup: The ellipsometer is set up with the desired angle of incidence and wavelength range for the measurement.

-

Data Acquisition: The instrument measures the change in polarization of the reflected light as a function of wavelength.

-

Data Modeling: The acquired data is then fitted to a theoretical model that describes the optical properties of the film and the substrate. This modeling process yields the refractive index and thickness of the polymer film.

Workflow for Refractive Index Measurement:

Caption: General workflow for measuring the refractive index of a polymer.

Conclusion

Poly(this compound) is a fluoropolymer with significant potential for a wide array of optical applications, driven by its inherently low refractive index. While a definitive experimental value for its refractive index is yet to be widely reported, a well-founded estimation places it in the range of 1.39 to 1.41. This guide has provided a comprehensive overview of the synthesis of poly(TFPA) and the methodologies for the precise measurement of its refractive index. For researchers and professionals in drug development and other advanced fields, a thorough understanding of these principles and techniques is essential for the successful design and implementation of innovative optical materials and devices. The protocols and data presented herein serve as a valuable resource for the further investigation and application of this promising fluoropolymer.

References

- Aziz, S. B., et al. (2020). A comprehensive review on optical properties of polymer electrolytes and their applications. Journal of Materials Research and Technology, 9(5), 11269-11293.

- Dorohoi, D. O., et al. (2023). Birefringence in polymers: A review. Polymers, 15(3), 674.

- Inoue, T. (2021). Control of refractive index and birefringence in polymers. Polymer Journal, 53, 1-13.

- Tagaya, A. (2013). High refractive index polymers. In Polymer Science: A Comprehensive Reference (pp. 329-347). Elsevier.

- Matsuda, T., et al. (2000). High refractive index and high Abbe number resins.

- Control of Fluoropolymer Crystallinity for Flexible, Transparent Optical Thin Films with Low Refractive Indexes. Macromolecules.

- Is the refractive index of both monomer and polymer same?

- High-refractive-index polymer - Wikipedia.

- Refractive Index of Plastic Materials (Low & Ultra-Low Refraction) - SpecialChem.

- Refractive Index of Polymers by Index – scipoly.com.

- POLY(2,2,3,3-TETRAFLUOROPROPYL METHACRYL

- Synthesis of poly(2,2,3,3-tetrafluoropropyl methacrylate)

- Synthesis and Characterization of Poly(2,2,3,3-Tetrafluoropropyl Methacrylate) and Its Copolymers with Methyl Methacrylate. Chemical Journal of Chinese Universities.

- A Refractive Index Study of a Diverse Set of Polymeric Materials by QSPR with Quantum-Chemical and Additive Descriptors - NIH.

- The effect of refractive index of fillers and polymer matrix on translucency and color matching of dental resin composite - PMC - NIH.

- POLY(2,2,3,3-TETRAFLUOROPROPYL METHACRYL

- Poly(2,2,3,3-tetrafluoropropyl methacryl

- High Refractive Index Monomers and Polymers for Optical Applic

- Refractive index nλ of fluorinated acrylic monomers...

- Copolymerization of 2,2,3,3,4,4,4-Heptafluorobutyl acrylate with Butyl acrylate via RAFT Polymerization - ResearchG

- RAFT (Co)

- Application Notes and Protocols for Group Transfer Polymerization of Silyl Acryl

- The Preparation of t-Butyl Acrylate, Methyl Acrylate, and Styrene Block Copolymers by Atom Transfer Radical Polymeriz

- Controlled Radical Polymeriz

- 2,2,3,3-TETRAFLUOROPROPYL ACRYL

- Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acryl

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2,2,3,3-Tetrafluoropropyl Acrylate

Abstract

Introduction: The Structural Imperative

2,2,3,3-Tetrafluoropropyl acrylate (TFPA), identified by its CAS number 7383-71-3, is a monomer whose utility is intrinsically linked to its unique molecular architecture.[1] The presence of both a reactive acrylate moiety and a highly fluorinated propyl chain imparts distinct properties to the polymers derived from it. The acrylate group offers a site for facile polymerization, while the tetrafluoro- segment provides chemical resistance, low surface energy, and unique thermal properties.

Precise and unambiguous structural confirmation of the monomer is a non-negotiable prerequisite for any meaningful research and development endeavor. Spectroscopic analysis provides the empirical data necessary to verify identity, assess purity, and understand the electronic environment of the molecule. This guide explains the causality behind the selection of specific spectroscopic techniques and provides a detailed projection of the expected spectral outcomes.

Molecular Identity:

-

IUPAC Name: 2,2,3,3-tetrafluoropropyl prop-2-enoate[1]

-

CAS Number: 7383-71-3[1]

-

Molecular Formula: C₆H₆F₄O₂[1]

-

Molecular Weight: 186.10 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Probe

NMR spectroscopy is the cornerstone of structural elucidation for TFPA, offering distinct insights through the analysis of ¹H, ¹³C, and ¹⁹F nuclei. The strategic choice of solvent is critical; deuterated chloroform (CDCl₃) is a standard choice for its excellent solubilizing properties for monomers of this type and its well-defined residual solvent peak.

Predicted ¹H NMR Analysis

The proton NMR spectrum is anticipated to reveal five distinct proton environments. The interpretation relies on analyzing chemical shifts (δ), signal multiplicity (splitting patterns), and integral ratios.

Expected ¹H NMR Spectral Data (Predicted)

| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

|---|---|---|---|---|

| Hc (CH=CH₂, trans to O) | 6.3 - 6.5 | Doublet of doublets (dd) | Jac ≈ 17.4 Hz, Jbc ≈ 1.5 Hz | 1H |

| Ha (CH=CH₂, cis to O) | 6.0 - 6.2 | Doublet of doublets (dd) | Jac ≈ 17.4 Hz, Jab ≈ 10.5 Hz | 1H |

| Hb (CH=CH₂, geminal) | 5.8 - 6.0 | Doublet of doublets (dd) | Jab ≈ 10.5 Hz, Jbc ≈ 1.5 Hz | 1H |

| He (-CF₂H) | 5.7 - 6.1 | Triplet of triplets (tt) | JHF ≈ 53 Hz, JHF ≈ 4 Hz | 1H |

| Hd (-OCH₂-) | 4.4 - 4.6 | Triplet (t) | JHF ≈ 13 Hz | 2H |

Causality Behind Predictions:

-

Vinyl Protons (Ha, Hb, Hc): The chemical shifts are characteristic of acrylate vinyl protons. The distinct electronic environments lead to three separate signals. Their splitting into doublets of doublets arises from coupling to two non-equivalent neighboring protons. The large coupling constant (~17.4 Hz) is typical for trans protons (Ha-Hc), the medium coupling (~10.5 Hz) for cis protons (Ha-Hb), and the small coupling (~1.5 Hz) for geminal protons (Hb-Hc).

-

Fluorinated Chain Protons (Hd, He): The protons on the propyl chain are significantly influenced by the adjacent fluorine atoms. The methylene protons of the ester group (-OCH₂-) are deshielded by the electronegative oxygen and further split into a triplet by the two adjacent fluorine atoms on the C2 position. The terminal methine proton (-CF₂H) is expected at a high chemical shift due to being bonded to a carbon with two fluorine atoms and will appear as a triplet of triplets due to coupling with the two geminal fluorine atoms and the two vicinal fluorine atoms.

Predicted ¹³C NMR Analysis

A proton-decoupled ¹³C NMR spectrum of TFPA is expected to show six distinct carbon signals, corresponding to each unique carbon environment in the molecule.

Expected ¹³C NMR Spectral Data (Predicted)

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C=O | 164 - 166 | Singlet (s) |

| C H=CH₂ | 132 - 134 | Singlet (s) |

| CH=C H₂ | 127 - 129 | Singlet (s) |

| -CF₂C F₂H | 112 - 116 | Triplet of triplets (tt) |

| -OC H₂CF₂- | 106 - 110 | Triplet (t) |

| -OCH₂- | 58 - 62 | Triplet (t) |

Causality Behind Predictions:

-

Carbonyl and Vinyl Carbons: The chemical shifts for the acrylate portion are standard, with the carbonyl carbon appearing furthest downfield.

-

Fluorinated Carbons: The carbons directly bonded to fluorine atoms will exhibit large C-F coupling constants, resulting in splitting of their signals. The -OCH₂- carbon, being two bonds away from the CF₂ group, will also experience coupling, appearing as a triplet. The carbons within the fluorinated chain will show complex splitting patterns due to one-bond and two-bond C-F couplings.

Predicted ¹⁹F NMR Analysis

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. The spectrum is expected to show two distinct fluorine environments. Chemical shifts are referenced to CFCl₃ (0 ppm).

Expected ¹⁹F NMR Spectral Data (Predicted)

| Assigned Fluorine(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CF₂H | -138 to -142 | Doublet of triplets (dt) |

| -OCH₂CF₂- | -122 to -126 | Doublet of triplets (dt) |

Causality Behind Predictions:

-

The two CF₂ groups are chemically non-equivalent. The terminal -CF₂H group will be split into a doublet by the adjacent proton and into a triplet by the vicinal -CF₂- group.

-

The -OCH₂CF₂- group will be split into a triplet by the vicinal -CF₂H group and potentially show smaller coupling to the methylene protons.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire data with a standard pulse program, ensuring a sufficient number of scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlet peaks for each carbon. An acquisition time of 1-2 hours may be necessary due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Tune the spectrometer to the fluorine frequency. Use a standard one-pulse experiment. Proton decoupling may be employed to simplify the spectra.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak for ¹H and ¹³C NMR, and an appropriate standard for ¹⁹F NMR.

Infrared (IR) Spectroscopy: Fingerprinting Functional Groups

Attenuated Total Reflectance (ATR) is the preferred technique for acquiring an IR spectrum of liquid TFPA, as it requires minimal sample preparation. The spectrum is dominated by absorptions corresponding to the acrylate functional group and the C-F bonds.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100-3000 | Medium | =C-H Stretch (vinyl) |

| ~2980-2900 | Medium | C-H Stretch (aliphatic) |

| ~1735-1720 | Strong | C=O Stretch (ester) |

| ~1640-1620 | Medium | C=C Stretch (vinyl) |

| ~1410 | Medium | =CH₂ Scissoring |

| ~1300-1000 | Strong, Broad | C-F Stretch |

| ~1180 | Strong | C-O Stretch (ester) |

Causality Behind Predictions:

-

Acrylate Group: The strong C=O stretch around 1725 cm⁻¹ is the most prominent feature of an acrylate ester. The vinyl C=C and =C-H stretches are also characteristic and confirm the presence of the unsaturated system.

-

Fluorinated Chain: The C-F single bond stretches give rise to very strong and typically broad absorption bands in the 1300-1000 cm⁻¹ region. This region will likely contain multiple overlapping bands corresponding to the different C-F bonds in the -CF₂CF₂H moiety.

Experimental Protocol: ATR-IR Spectroscopy

-

Sample Preparation: Place a single drop of neat this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Diagram: Spectroscopic Workflow for TFPA Characterization

Caption: Workflow for the comprehensive spectroscopic characterization of TFPA.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Electron Ionization (EI) mass spectrometry is a standard method for determining the molecular weight and obtaining structural information through fragmentation analysis.

Expected Mass Spectrometry Data

| m/z | Predicted Identity | Rationale |

|---|---|---|

| 186 | [M]⁺ | Molecular Ion |

| 131 | [M - CH₂=CHCO]⁺ | Loss of the acryloyl radical |

| 113 | [M - OCH₂CF₂CF₂H]⁺ | Loss of the tetrafluoropropoxy radical |

| 85 | [CF₂CF₂H]⁺ | Tetrafluoropropyl fragment |